4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Catalog No.
S800651
CAS No.
149692-82-0
M.F
C12H15N3
M. Wt
201.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

CAS Number

149692-82-0

Product Name

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

IUPAC Name

3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15)

InChI Key

OUNKWLVIJBPPIF-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CNC3=C2C=CC=N3

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC=N3

Isomeric SMILES

C1CNCCC1C2=CN=C3C2=CC=CN3

The exact mass of the compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Medicinal Chemistry: The core structures of both the piperidine and pyrrolo[2,3-b]pyridine moieties are present in numerous bioactive molecules. Research efforts might focus on investigating whether 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine exhibits any interesting biological properties itself, or if it can serve as a scaffold for the development of new drugs [].

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyrrolo[2,3-b]pyridine moiety. This compound is represented by the molecular formula C12H15N3C_{12}H_{15}N_3 and has a molecular weight of approximately 201.27 g/mol. The pyrrolo[2,3-b]pyridine structure is notable for its fused ring system, which contributes to the compound's biological activity and potential therapeutic applications.

Typical of nitrogen-containing heterocycles. Common reactions include:

  • Nucleophilic substitutions: The nitrogen atoms in the piperidine or pyrrolo rings can participate in nucleophilic substitution reactions.
  • Electrophilic aromatic substitution: The aromatic nature of the pyrrolo ring allows for electrophilic substitutions, which can modify the compound's properties.
  • Hydrogenation: The double bonds within the pyrrolo ring can be hydrogenated under appropriate conditions to yield saturated derivatives.

These reactions enhance its versatility in medicinal chemistry and material science applications .

Research indicates that 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine exhibits significant biological activity, particularly as an inhibitor of specific kinases. For instance, compounds related to this structure have shown effectiveness in inhibiting protein kinase B (Akt), which is crucial in various signaling pathways involved in cell growth and metabolism . The selectivity and potency of these compounds make them potential candidates for cancer treatment and other diseases linked to dysregulated kinase activity.

Several synthesis methods for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine have been reported:

  • Cyclization Reactions: Starting from appropriate piperidine derivatives and pyrrole-based precursors, cyclization can be achieved through heating or catalytic methods.
  • Multi-step Synthesis: This involves forming the piperidine ring first and subsequently introducing the pyrrolo moiety through condensation reactions.
  • Functional Group Transformations: Existing functional groups on piperidine or pyrrolo derivatives can be modified to yield the desired compound through standard organic transformations .

The primary applications of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine lie in medicinal chemistry, particularly in drug development targeting kinase-related pathways. Its potential uses include:

  • Cancer Therapy: As a selective inhibitor of protein kinases involved in oncogenic signaling pathways.
  • Neuropharmacology: Investigating its effects on neurological disorders due to its ability to cross the blood-brain barrier.
  • Biochemical Research: Serving as a tool compound for studying kinase functions and signaling pathways .

Interaction studies of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine have demonstrated its binding affinity for various kinases. Notably, it has shown high selectivity for protein kinase B over other kinases like protein kinase A. These studies often employ techniques such as X-ray crystallography and surface plasmon resonance to elucidate binding mechanisms and affinities .

Several compounds share structural similarities with 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, including:

Compound NameStructureKey Characteristics
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineStructureSelective Akt inhibitor with good oral bioavailability
6-Methyl-1H-pyrrolo[2,3-b]pyridinStructureExhibits similar kinase inhibition properties
3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridineStructureRelated structure with potential neuropharmacological activity

These compounds highlight the uniqueness of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine through its specific interactions with protein kinases and its distinct pharmacological profile .

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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